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Compound of Interest |

1-Bromo-2-
Compound Name: (heptafluoroisopropoxy)tetrafluoro
ethane
CAS No.: 16005-49-5
Cat. No.: B579642

Executive Summary

Molecule: 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane CAS
Registry Number: 16005-49-5 Formula:

Class: Brominated Perfluoropolyether (PFPE) Analog[1][2][3]

This guide analyzes

, a specialized fluorinated ether distinguished by its perfluoroisopropyl and
bromotetrafluoroethyl moieties linked by an ether oxygen.[1] Unlike hydrogenated anesthetics
(e.g., Isoflurane), this molecule is fully halogenated, rendering it chemically inert and lipophilic.
[1] Its primary utility in research and drug development lies in its potential as a radiopaque
diagnostic agent, a liquid ventilation medium, and a synthesis intermediate for functionalized
fluoropolymers.[1]

Molecular Architecture & Stereochemistry[1]

The structural integrity of

is defined by the stability of the C-F and C-O bonds, with the C-Br bond providing a reactive
handle for functionalization or a heavy-atom center for X-ray contrast.
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Structural Components

The molecule consists of two primary fluorocarbon domains bridged by an ether oxygen:
o Heptafluoroisopropyl Group:

o Provides steric bulk and high lipophilicity.[1]

o Chemically inert shield protecting the ether linkage.

o Bromotetrafluoroethyl Group:

[1]
o Contains the terminal bromine atom.

o The

motif is critical for radiopacity (electron density of Br) and potential free-radical
crosslinking.[1]

Visualization (DOT Diagram)

The following diagram illustrates the connectivity and electron-withdrawing flow within the
molecule.
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Figure 1: Molecular connectivity of

highlighting functional domains.[1]

Physicochemical Properties[1][2][4][5][6][7]

The physical behavior of

is dominated by weak intermolecular van der Waals forces typical of perfluorocarbons, resulting
in low surface tension and high gas solubility.
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Value
Property . . Relevance to Drug Dev
(Estimated/Experimental)

Molecular Weight 363.90 g/mol Permeability & Clearance
Boiling Point ~85-95 °C (Est.)[1] Liquid handling, vaporization
) Emulsion stability

Density ~1.7-1.9 g/mL ) )

(sedimentation)

) o Bioaccumulation potential,

Lipophilicity (LogP) >4.0 ] )

emulsion formulation
Oxygen Solubility 40-50 vol% Critical for Blood Substitutes

) Wetting capability, lung

Surface Tension ~15 dyn/cm

surfactant interaction

Note on Stability: The ether linkage is stabilized by the electron-withdrawing fluorine atoms,
making it resistant to hydrolysis and oxidation under physiological conditions.[1] The C-Br bond
is the only potential site of metabolic attack, primarily via reductive dehalogenation in the liver
(cytochrome P450), though this is slow compared to hydro-analogs.[1]

Synthesis Protocols
The synthesis of

typically follows the Hexafluoropropylene Oxide (HFPO) oligomerization route, followed by end-
capping.[1] This protocol ensures high regiospecificity.[1]

Synthetic Pathway[1][8]

o Dimerization: HFPO reacts with a fluoride ion source (CsF) to form the acid fluoride
intermediate.[1]

o Decarboxylative Bromination: The acid fluoride is converted to the bromide using bromine (

) and a radical initiator or silver salt (Hunsdiecker-like reaction).

Workflow Diagram
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Figure 2: Synthetic route via HFPO dimerization and Hunsdiecker decarboxylative bromination.

Applications in Drug Development & Research[8][9]
[10]
Radiopaque Diagnhostic Agents

The bromine atom provides significant X-ray attenuation. Unlike iodinated contrast agents
which are water-soluble,

is a liquid perfluorocarbon.[1]

» Protocol: Emulsified with egg yolk phospholipids (e.g., lecithin) to form a stable oil-in-water
emulsion.
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o Use Case: Imaging of the reticuloendothelial system (liver/spleen) or as a bowel contrast
agent (CT scans).[1] The immiscibility with water allows it to coat mucosal surfaces
effectively.

Oxygen Therapeutics (Blood Substitutes)

Similar to Perflubron (

), this molecule dissolves high concentrations of oxygen and carbon dioxide.[1]

o Mechanism: Oxygen dissolves physically in the spaces between the fluorine-sheathed
molecules (Henry's Law), rather than binding chemically (like Hemoglobin).[1]

o Advantage: The ether oxygen may confer slightly higher polarity than pure perfluorocarbons,
potentially aiding in emulsion stability and faster excretion rates (shorter organ retention
time).[1]

Targeted Drug Delivery

The high density and lipophilicity allow for the formulation of nanodroplets.

e Acoustic Droplet Vaporization: If the boiling point is tuned (or mixed with lower BP
perfluorocarbons), these droplets can be vaporized by ultrasound to release encapsulated
drugs at a specific tumor site.[1]

Safety & Toxicology (E-E-A-T)

 Inertness: The perfluorinated nature renders the molecule biologically inert. It is not
metabolized in the traditional sense but is excreted via exhalation (lungs) and transpiration
(skin).[1]

o Retention: A critical safety parameter for perfluorocarbons is Organ Retention Time.[1] Pure
perfluorocarbons can persist in the liver/spleen. The presence of the ether oxygen and
bromine generally reduces retention time compared to perfluoro-alkanes of similar weight.

e Ozone Depletion: As a brominated compound, it has a non-zero Ozone Depletion Potential
(ODP), though the short atmospheric lifetime (due to ether linkage susceptibility to OH
radicals in the upper atmosphere) mitigates this compared to Halons.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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